(1R)-(-)-10-Camphorsulfonic acid ammonium salt chemical properties
(1R)-(-)-10-Camphorsulfonic acid ammonium salt chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (1R)-(-)-10-Camphorsulfonic Acid Ammonium Salt
Introduction
(1R)-(-)-10-Camphorsulfonic acid (CSA) and its ammonium salt are pivotal reagents in the landscape of modern organic synthesis and pharmaceutical development. Derived from natural camphor, this compound is a robust, chiral Brønsted acid whose well-defined stereochemistry is fundamental to its utility.[1][2] The ammonium salt, (1R)-(-)-10-Camphorsulfonic acid ammonium salt, serves as a stable, solid source of the parent acid and is particularly distinguished for its role as a chiral resolving agent. Its primary and most critical application lies in the separation of racemic mixtures into their constituent enantiomers, a process indispensable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of its chemical properties, the mechanistic basis of its applications, and field-proven experimental protocols designed for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The efficacy of (1R)-(-)-10-Camphorsulfonic acid ammonium salt originates from its unique molecular structure and resulting physical properties. The rigid bicyclic camphor framework provides a defined stereochemical environment, while the sulfonic acid group imparts strong acidity.
Core Data Summary
A compilation of the essential physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | Ammonium (1R,4S)-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate | [3] |
| Molecular Formula | C₁₀H₁₉NO₄S | [4] |
| Molecular Weight | 249.33 g/mol | [4][5] |
| CAS Number | 82509-30-6 | [4] |
| Appearance | White to off-white solid/crystal | [4][6] |
| Melting Point | ~250 °C (decomposes) | [4][7] |
| Optical Rotation | [α]²²/D −18.4° (c = 5.3 in H₂O) | [4] |
| pKa (Parent Acid) | 1.2 | [2] |
| InChI Key | JTMZBRWRXFAITF-YUWZRIFDSA-N | [4] |
| SMILES String | N.CC1(C)[C@H]2CC[C@]1(CS(O)(=O)=O)C(=O)C2 | [4] |
Stereochemistry and Molecular Structure
The chirality of the molecule is derived from the camphor backbone, which possesses two stereocenters. X-ray diffraction studies have unequivocally confirmed the absolute configuration of the (-)-enantiomer as (1R, 4S).[3] This fixed, non-racemizing stereochemistry is the cornerstone of its function in chiral recognition.
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Causality Behind Experimental Choices
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Solvent Selection: This is the most critical variable. The ideal solvent must exhibit a significant solubility differential between the two diastereomeric salts. A solvent in which both salts are highly soluble or nearly insoluble will fail. Common choices include alcohols (methanol, ethanol), esters (ethyl acetate, butyl acetate), and chlorinated solvents. [8][9]The process often requires screening several solvents to find the optimal system.
-
Temperature Profile: The solution is typically heated to ensure complete dissolution of both the substrate and resolving agent. [9]Subsequent gradual cooling is crucial. A rapid crash-cooling often traps impurities and leads to poor selectivity. Slow, controlled cooling allows for the selective crystallization of the less soluble diastereomer in higher purity.
-
Stoichiometry: While a 1:1 molar ratio of amine to resolving agent can be used, it is common practice to use approximately 0.5 equivalents of the resolving agent. This strategy is based on the principle that only half of the racemic mixture can crystallize with the resolving agent, potentially leading to a higher yield and purity of the initial crop of crystals.
-
Seeding: To overcome kinetic barriers to crystallization and ensure the correct diastereomer crystallizes, the supersaturated solution can be "seeded" with a few crystals of the desired pure diastereomeric salt. [9]This provides a template for crystal growth and can dramatically improve the resolution's efficiency and reproducibility.
Experimental Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine
This protocol is adapted from a validated literature procedure and serves as a representative example of the application of camphorsulfonic acid in chiral resolution. [10]The corresponding (1S)-(+)-enantiomer is used in the reference, but the principles are identical for the (1R)-(-)-enantiomer, which would yield the opposite enantiomer of the amine.
Objective: To separate enantiomers of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid.
Materials:
-
(±)-trans-2,3-diphenylpiperazine
-
(1S)-(+)-10-camphorsulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Standard laboratory glassware (flask, condenser, filtration apparatus)
Procedure:
-
Step 1: Diastereomeric Salt Formation:
-
In a 250 mL round-bottom flask, dissolve (±)-trans-2,3-diphenylpiperazine (10.0 mmol, 2.38 g) and (1S)-(+)-10-camphorsulfonic acid (20.0 mmol, 4.64 g) in 100 mL of dichloromethane. [11] * Rationale: A 2:1 molar ratio of resolving agent to the diamine is used here to form salts with both basic centers. Dichloromethane is chosen as the solvent where a solubility difference is observed.
-
-
Step 2: Crystallization:
-
Stir the resulting solution at room temperature for 24 hours. A precipitate will form over this period as the less soluble diastereomeric salt crystallizes. [11] * Rationale: Allowing the mixture to stir for an extended period at a constant temperature enables the system to reach equilibrium, favoring the precipitation of the thermodynamically most stable, less soluble crystalline form.
-
-
Step 3: Isolation of the Less Soluble Salt:
-
Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold dichloromethane.
-
The collected solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid. [11]4. Step 4: Liberation of the Free Enantiopure Amine:
-
Suspend the filtered diastereomeric salt in a mixture of water and dichloromethane.
-
Add saturated aqueous sodium carbonate (Na₂CO₃) solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 9).
-
Rationale: The base deprotonates the ammonium cation of the salt, neutralizing the camphorsulfonic acid to its water-soluble sodium salt and liberating the free amine, which partitions into the organic dichloromethane layer.
-
-
Step 5: Work-up and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine. [10]The enantiomeric excess (ee) can be determined using chiral HPLC.
-
Other Key Applications
While chiral resolution is its hallmark, camphorsulfonic acid and its derivatives are versatile tools in synthesis.
-
Chiral Brønsted Acid Catalysis: The free acid is used as a catalyst in a variety of stereoselective reactions, such as Mannich reactions, Friedel-Crafts alkylations, and Diels-Alder reactions. [12][13]* Dopant for Conducting Polymers: It is used as a chiral dopant to induce optical activity in polymers like polyaniline, affecting their morphology and conductivity. [13]
Safety and Handling
(1R)-(-)-10-Camphorsulfonic acid, the parent acid of the ammonium salt, is a strong, corrosive acid. [14][15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield). [4]* Handling: Avoid breathing dust. Handle in a well-ventilated area or fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. [16]* Storage: The compound is hygroscopic. [6]Store in a tightly sealed container in a cool, dry place, protected from moisture. It is incompatible with strong oxidizing agents and strong bases. [6]
References
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- Santa Cruz Biotechnology. (1R)-(−)-10-Camphorsulfonic acid ammonium salt | CAS 82509-30-6. SCBT.
- RSC Publishing. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans. RSC Publishing.
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- Google Patents. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- Chemsrc. CAS#:14888-09-6 | (-)-CAMPHOR-10-SULFONIC ACID AMMONIUM SALT. Chemsrc.
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- Google Patents. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens.
- Google Patents. CN102633690A - Method for preparing levo- and dextro-camphor sulfonic acid by induced crystallization and resolution of racemized camphor sulfonic acid.
- BenchChem.
- ResearchGate. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S )-(+)-camphor-10-sulfonic acid | Request PDF.
- Wikipedia. Camphorsulfonic acid. Wikipedia.
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- PREPARATION OF L.(. ).6.PHENYL.2,3,5,6.TETRAHYDRO. IMIDAZO [2,1.h] THIAZOLE. Periodica Polytechnica Chemical Engineering.
- Indian Academy of Sciences. Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences.
- ChemicalBook. (1R)-(-)-10-CAMPHORSULFONIC ACID, AMMONIUM SALT synthesis. ChemicalBook.
- Fisher Scientific.
- TCI America.
- Alfa Aesar.
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